Ethyl 2-chloro-3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFGEBPAYWFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Chloro 3 Methoxybenzoate
Direct Acid-Catalyzed Esterification Approaches
Direct acid-catalyzed esterification, often referred to as Fischer esterification, is a fundamental and widely used method for preparing esters. masterorganicchemistry.com This equilibrium-controlled process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. researchgate.net Subsequent steps involve proton transfer and elimination of a water molecule to form the ester. masterorganicchemistry.com
To drive the equilibrium towards the product side and achieve a high yield of the ester, the reaction is often carried out using an excess of the alcohol or by removing water as it is formed, for instance, by azeotropic distillation with a solvent like toluene (B28343). tcu.edu
Reactant Stoichiometry and Solvent System Optimization
Optimizing reactant stoichiometry and the solvent system is crucial for maximizing the yield and purity of Ethyl 2-chloro-3-methoxybenzoate. In Fischer esterification, using a stoichiometric excess of ethanol (B145695) (e.g., 1.5–2 equivalents) can effectively shift the reaction equilibrium to favor the formation of the ester. The choice of solvent can also influence the reaction; while the excess alcohol can serve as the solvent, inert solvents like toluene can be used to facilitate the removal of water through azeotropic distillation, thereby driving the reaction to completion. tcu.edu
Temperature control is another critical parameter. For the esterification of similar substituted benzoic acids, maintaining a temperature range of 70–80°C is often optimal to ensure a reasonable reaction rate while minimizing potential side reactions. The selection of an appropriate catalyst is also key. While strong mineral acids are common, solid acid catalysts like modified montmorillonite (B579905) clays (B1170129) are being explored as more environmentally friendly alternatives. ijstr.org
Table 1: Key Parameters in the Esterification of Substituted Benzoic Acids
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.5–2 equivalents of alcohol | Drives equilibrium towards ester formation. |
| Temperature | 70–80°C | Optimizes reaction kinetics and minimizes side reactions. |
| Catalyst | Strong acid (e.g., H₂SO₄) or solid acid catalyst | Catalyzes the reaction by protonating the carboxylic acid. tcu.eduijstr.org |
| Solvent | Excess alcohol or azeotropic solvent (e.g., toluene) | Can act as a reactant and solvent; azeotropic solvent removes water. tcu.edu |
Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 3 Methoxybenzoate
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of Ethyl 2-chloro-3-methoxybenzoate is dictated by the interplay of the electronic effects of its three substituents on the aromatic ring: the chloro group, the methoxy (B1213986) group, and the ethyl ester group.
Aromatic Ring Reactivity and Substituent Directing Effects
The benzene (B151609) ring of this compound is subject to the combined electronic influences of its substituents, which determine the rate and regioselectivity of electrophilic aromatic substitution (EAS).
Chloro Group (-Cl): The chlorine atom is a weakly deactivating group. minia.edu.eg It withdraws electron density from the ring through its inductive effect due to its high electronegativity, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.org However, it possesses lone pairs of electrons that can be donated to the ring via a resonance effect. This resonance donation directs incoming electrophiles to the ortho and para positions. pressbooks.pub
Methoxy Group (-OCH₃): The methoxy group is a strong activating group. minia.edu.eg While it is electron-withdrawing inductively, its dominant effect is strong electron donation through resonance, which significantly increases the electron density of the aromatic ring. This makes the ring much more reactive towards electrophiles than benzene. libretexts.org The methoxy group is also an ortho, para-director. pressbooks.pub
Ethyl Carboxylate Group (-COOEt): The ester group is a strongly deactivating group. minia.edu.eg It withdraws electron density from the ring through both inductive and resonance effects, making the aromatic ring significantly less reactive toward electrophilic attack. minia.edu.egstackexchange.com This deactivating nature directs incoming electrophiles to the meta position.
The chloro group at C2 directs incoming electrophiles to C4 and C6.
The methoxy group at C3 directs to C2, C4, and C6.
The ester group at C1 directs to C5.
Considering the combined influence, the positions most activated for electrophilic attack are C4 and C6, due to the concerted ortho and para directing effects of the chloro and methoxy groups. Position C5 is strongly deactivated. Therefore, electrophilic substitution on this compound is expected to yield predominantly a mixture of 4- and 6-substituted products.
Reactivity at the Ester Functionality
The ester group (-COOEt) is a key reactive site in the molecule. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. solubilityofthings.com This reactivity is central to reactions such as hydrolysis and transesterification. The electron-withdrawing nature of the substituted phenyl ring, influenced by the chloro and methoxy groups, affects the electrophilicity of this carbonyl carbon. Electron-withdrawing substituents on the ring generally increase the rate of nucleophilic attack at the ester carbonyl. libretexts.org
Halogen Atom Lability and Replacement Reactions
The chlorine atom on the aromatic ring can be replaced via nucleophilic aromatic substitution (SNAr). Such reactions are generally difficult for aryl halides but are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the ester group (-COOEt) is ortho to the chlorine atom. This electron-withdrawing group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition of a nucleophile, thereby increasing the lability of the chlorine atom and facilitating its replacement. libretexts.org The methoxy group at the meta position has a less direct, but generally electron-withdrawing inductive effect that can further contribute to this reactivity.
Hydrolytic and Transesterification Pathways
The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification, typically under acidic or basic catalysis.
Comparative Kinetics of Ester Hydrolysis
The rate of ester hydrolysis is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups accelerate the rate of alkaline hydrolysis by stabilizing the transition state of the rate-determining step, which involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. libretexts.orgoieau.fr Conversely, electron-donating groups decrease the rate. oieau.fr
The following table presents kinetic data for the alkaline hydrolysis of various substituted ethyl benzoates, illustrating these substituent effects.
| Substituent (X) in Ethyl X-benzoate | Relative Rate Constant (k/k₀) | Hammett Constant (σ) | Effect on Reactivity |
| H | 1.00 | 0.00 | Reference |
| p-NO₂ | 27.5 | +0.78 | Strongly Accelerating |
| m-NO₂ | 22.0 | +0.71 | Strongly Accelerating |
| m-Cl | 4.60 | +0.37 | Accelerating |
| p-Cl | 2.20 | +0.23 | Accelerating |
| m-OCH₃ | 1.15 | +0.12 | Slightly Accelerating |
| p-CH₃ | 0.50 | -0.17 | Retarding |
| p-OCH₃ | 0.25 | -0.27 | Retarding |
This table is illustrative, compiled from general principles and data for substituted ethyl benzoates to show expected trends. libretexts.org
Solvent and Temperature Influence on Reaction Pathways
Solvent and temperature are critical parameters that significantly influence the rates and outcomes of hydrolysis and transesterification reactions. solubilityofthings.comsparkl.me
Temperature: Increasing the reaction temperature generally accelerates the rate of both hydrolysis and transesterification by increasing the kinetic energy of the reacting molecules. tutorchase.comnumberanalytics.com However, excessively high temperatures can lead to side reactions or decomposition. solubilityofthings.com
Solvent: The choice of solvent affects reaction rates through its polarity, nucleophilicity, and ability to solvate reactants and transition states. rsc.orgias.ac.in
Hydrolysis: In aqueous solutions, the rate of alkaline hydrolysis is influenced by the solvent's ionizing power and nucleophilicity. rsc.org For instance, in aqueous-organic mixtures like ethanol-water, increasing the proportion of the organic solvent decreases the dielectric constant of the medium, which typically leads to a decrease in the rate of saponification for esters. ias.ac.in This is because the transition state is more polar than the reactants and is better stabilized by more polar solvents like water.
Transesterification: This reaction involves the exchange of the ethyl group of the ester with an alcohol from the solvent. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. sparkl.me The solvent itself is a reactant in this case. The nature of the alcohol (e.g., primary, secondary) and the catalyst used are also crucial. researchgate.net
The table below summarizes the general influence of solvent properties on these reactions.
| Solvent Property | Influence on Hydrolysis (Alkaline) | Influence on Transesterification |
| Polarity / Dielectric Constant | Higher polarity generally increases the rate by stabilizing the polar transition state. ias.ac.in | The effect is complex and depends on the specific mechanism and reactants. |
| Nucleophilicity | The primary nucleophile is OH⁻, but solvent can compete (solvolysis). rsc.org | The solvent (an alcohol) is the nucleophile; its nucleophilicity is key. |
| Protic vs. Aprotic | Protic solvents can solvate the nucleophile (e.g., via H-bonding), potentially reducing its reactivity. acs.org Dipolar aprotic solvents can significantly accelerate rates. nih.gov | Protic solvents are required as the reactant alcohol. |
Derivatization Reactions and Functional Group Transformations of this compound
This compound, possessing three distinct functional groups—an ester, a chloro substituent, and a methoxy group—offers several avenues for chemical modification. These sites allow for a range of derivatization reactions and functional group transformations, enabling the synthesis of novel benzoate (B1203000) analogues. The reactivity of this compound is influenced by the electronic interplay of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring.
Synthesis of Novel Benzoate Analogues
The chemical versatility of this compound allows it to serve as a key intermediate in the synthesis of more complex molecules. Derivatization can be targeted at the ethyl ester, the chlorine atom, or the aromatic ring itself. While specific studies on this exact isomer are not extensively documented, the reactivity of its functional groups is well-established, and analogies can be drawn from closely related isomers like ethyl 2-chloro-4-methoxybenzoate and ethyl 2-chloro-6-methoxybenzoate.
Key transformations to generate novel analogues include:
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom on the benzene ring can be displaced by various nucleophiles. For instance, reaction with amines or thiols can lead to the formation of 2-amino or 2-thioether derivatives, respectively. These reactions are fundamental in building more complex molecular scaffolds.
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 2-chloro-3-methoxybenzoic acid. This acid is a versatile building block that can be subsequently used in amide bond formations or other carboxylic acid-specific reactions.
Reduction: The ester group can be selectively reduced to a primary alcohol, forming (2-chloro-3-methoxyphenyl)methanol. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically without affecting the chloro or methoxy groups.
Amidation via Hydrazide Intermediate: A significant derivatization pathway involves converting the ethyl ester into a hydrazide. Reacting this compound with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) yields 2-chloro-3-methoxybenzohydrazide. This intermediate is particularly useful for synthesizing heterocyclic compounds, such as 1,3,4-oxadiazoles, by reacting it with various carboxylic acids. nih.gov This multi-step synthesis broadens the scope of accessible analogues from the initial benzoate structure.
The following table outlines potential derivatization reactions starting from this compound, based on established chemical principles and reactivity of similar compounds.
| Reaction Type | Reactant(s) | Product | General Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Amine (e.g., R-NH₂) | Ethyl 2-(alkylamino)-3-methoxybenzoate | Base, Solvent (e.g., DMF) | |
| Hydrolysis | H₂O, Acid or Base (e.g., HCl or NaOH) | 2-Chloro-3-methoxybenzoic acid | Aqueous or alcoholic medium | |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (2-Chloro-3-methoxyphenyl)methanol | Anhydrous ether solvent | |
| Hydrazinolysis | Hydrazine hydrate (NH₂NH₂) | 2-Chloro-3-methoxybenzohydrazide | Ethanol (B145695), Reflux | nih.gov |
| Oxadiazole Formation (from Hydrazide) | 2-Chloro-3-methoxybenzohydrazide + Aromatic carboxylic acid | 2-(2-Chloro-3-methoxyphenyl)-5-(aryl)-1,3,4-oxadiazole | Dehydrating agent (e.g., POCl₃) | nih.gov |
Exploration of Reaction Mechanisms in Derivative Formation
The formation of derivatives from this compound proceeds through well-understood reaction mechanisms, primarily dictated by the functional group being transformed.
Ester Hydrolysis Mechanism: The hydrolysis of the ester functional group is a fundamental reaction. epa.gov
Base-Catalyzed Hydrolysis (Saponification): This reaction typically follows a bimolecular acyl-oxygen cleavage (B_AC_2) mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the ethoxide ion (⁻OEt) is eliminated, and a final proton transfer yields the carboxylate salt and ethanol. epa.gov
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, ethanol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.
Nucleophilic Aromatic Substitution (SNA_r_) Mechanism: The replacement of the chlorine atom by a nucleophile is expected to proceed via the S_N_Ar mechanism. This pathway is distinct from S_N_1 or S_N_2 reactions and involves two steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring. The stability of this intermediate is crucial for the reaction to proceed.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.
The rate of S_N_Ar reactions is heavily influenced by the electronic nature of other substituents on the ring. While the electron-withdrawing ester group can help stabilize the negative charge of the Meisenheimer complex, the electron-donating methoxy group (via resonance) can have a deactivating effect, making the conditions for substitution potentially more demanding compared to rings with only electron-withdrawing groups.
Reduction Mechanism: The reduction of the ester to a primary alcohol using a hydride reagent like lithium aluminum hydride (LiAlH₄) involves nucleophilic acyl substitution. The hydride ion (H⁻) from LiAlH₄ first attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide group to form an aldehyde. The aldehyde is subsequently reduced further by another hydride ion to form an alkoxide intermediate, which upon acidic workup is protonated to give the final primary alcohol.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods use the principles of quantum mechanics to model the electronic structure and geometry of molecules, providing a detailed picture of their characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and structural properties of molecules. The primary step in many computational studies is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scholarsresearchlibrary.comresearchgate.net For Ethyl 2-chloro-3-methoxybenzoate, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimization process yields a structure where the forces on each atom are minimized, representing the molecule's equilibrium geometry. The resulting optimized structure is crucial for subsequent analyses, including the calculation of vibrational frequencies, electronic properties, and reaction mechanisms.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively known as the level of theory. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules. scholarsresearchlibrary.comresearchgate.net
Basis sets are sets of mathematical functions used to construct the molecular orbitals. Common basis sets for organic molecules include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p). scholarsresearchlibrary.comresearchgate.netfrontiersin.org The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing the anisotropic nature of chemical bonds. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are essential for accurately describing anions and systems with delocalized electrons. researchgate.net The selection of an appropriate level of theory is a critical step to ensure the reliability of the calculated properties. nih.gov For substituted benzoates, levels of theory such as B3LYP/6-311++G(d,p) have been shown to provide reliable geometric and electronic data. researchgate.nettandfonline.com
Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated at the B3LYP/6-311++G(d,p) level.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.745 | C1-C2-C3 | 119.5 |
| C-O(methoxy) | 1.360 | C2-C3-C4 | 120.2 |
| C-C(ring) | 1.390 - 1.405 | O(methoxy)-C3-C2 | 118.0 |
| C=O(ester) | 1.210 | C1-C(ester)-O | 124.0 |
| C-O(ester) | 1.350 | C(ester)-O-CH2 | 116.5 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar molecules.
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its chemical behavior. Electronic structure analysis provides fundamental insights into reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. frontiersin.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be primarily localized on the benzene (B151609) ring, particularly influenced by the electron-donating methoxy (B1213986) group. The LUMO is likely to be distributed over the benzene ring and the electron-withdrawing ethyl ester group. The presence of the chlorine atom also influences the electronic distribution. acs.org The interaction between these orbitals governs the charge transfer characteristics of the molecule. beilstein-journals.org
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound.
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Note: The data in this table is hypothetical and based on typical values for substituted aromatic esters. acs.org
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. usp.brnih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. The strength of these interactions can be quantified using second-order perturbation theory. tandfonline.com
Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(2) O(methoxy) | π(C2-C3) | 25.5 |
| LP(2) O(ester) | π(C=O) | 35.2 |
| π(C1-C6) | π(C2-C3) | 18.9 |
| LP(3) Cl | σ(C1-C2) | 5.8 |
Note: The data in this table is hypothetical and illustrates plausible intramolecular interactions and their stabilization energies (E(2)). LP denotes a lone pair orbital.
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.gov
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups due to their high electronegativity and lone pairs of electrons. These sites would be the primary targets for electrophiles. nih.gov The hydrogen atoms of the ethyl group and the benzene ring would exhibit positive potential. The carbon atom of the carbonyl group is expected to have a significant positive potential, making it a likely site for nucleophilic attack. The presence of the electron-withdrawing chlorine atom will also influence the charge distribution on the aromatic ring. researchgate.net
Spectroscopic Property Simulations
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These simulations provide a theoretical spectrum that can be used to interpret and verify experimental data.
Theoretical Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectra
Theoretical vibrational and electronic spectra offer a window into the molecular structure and electronic transitions of this compound.
Infrared (FT-IR) Spectroscopy: Quantum chemical calculations, often using DFT with basis sets like 6-31G(d,p), can accurately predict the infrared spectrum. These calculations determine the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. For this compound, key predicted vibrational modes would include the carbonyl (C=O) stretch of the ester group, aromatic C=C stretching, C-O stretching for the ester and methoxy groups, and the C-Cl stretching vibration. Comparing theoretical and experimental spectra helps in the complete assignment of vibrational bands. doi.org
Interactive Data Table: Predicted FT-IR Vibrational Frequencies Below is a table of theoretically predicted FT-IR frequencies and their assignments for this compound, based on characteristic group frequencies from similar molecules.
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2850 | C-H Stretch | Ethyl Group (CH₃, CH₂) |
| 1730-1715 | C=O Stretch | Ester |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch (Asymmetric) | Ester, Methoxy |
| 1100-1000 | C-O Stretch (Symmetric) | Ester, Methoxy |
| 800-600 | C-Cl Stretch | Chloro Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating UV-Vis spectra. These simulations predict the electronic absorption wavelengths (λmax) that arise from π→π* and n→π* transitions. The presence of the benzene ring, carbonyl group, and heteroatoms (oxygen, chlorine) with lone pairs dictates the electronic structure. The methoxy (an electron-donating group) and the chloro and ester groups (electron-withdrawing groups) influence the energy of the molecular orbitals, thereby affecting the absorption maxima. scielo.br The predicted spectrum for this compound is expected to show significant absorption in the UV region.
Predictive Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational chemistry provides powerful tools for the prediction of ¹H and ¹³C NMR spectra, which are essential for structural elucidation. nmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus.
The chemical shifts are determined by the local electronic environment of each nucleus. In this compound, the electronegative chlorine atom and the carbonyl group will deshield nearby protons and carbons, shifting their signals to a higher ppm value. ucl.ac.uk Conversely, the electron-donating methoxy group will cause a shielding effect (lower ppm) on the ortho and para positions relative to it, though this effect is modulated by the other substituents. ucl.ac.uk Predictive software can provide highly accurate theoretical spectra that are invaluable for confirming the compound's structure. nmrdb.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts This table presents the predicted chemical shifts for this compound.
¹H NMR Predictions
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.2 - 7.6 | Multiplet |
| O-CH₂ (Ethyl) | ~4.4 | Quartet |
| O-CH₃ (Methoxy) | ~3.9 | Singlet |
¹³C NMR Predictions
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| Aromatic-C (substituted) | 120 - 158 |
| Aromatic-C (unsubstituted) | 115 - 130 |
| O-CH₂ (Ethyl) | ~62 |
| O-CH₃ (Methoxy) | ~56 |
Advanced Computational Characterizations
Beyond standard spectroscopy, computational models can explore more complex properties, including the material properties and dynamic behavior of this compound.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Computational methods can predict the NLO response of a molecule by calculating its hyperpolarizability. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, ester) groups on the π-conjugated benzene ring of this compound suggests potential for NLO activity. nih.gov These substituent groups can facilitate intramolecular charge transfer upon excitation, which is a key mechanism for generating a significant NLO response. nih.gov DFT calculations can quantify the first-order hyperpolarizability (β), a primary indicator of second-order NLO activity.
Interactive Data Table: Calculated NLO Properties A typical computational output for NLO properties would include the following parameters.
| Parameter | Description | Significance |
| β_tot (Total first hyperpolarizability) | A measure of the molecule's ability to generate second-harmonic light. | Higher values indicate a stronger NLO response. |
| μ (Dipole Moment) | Indicates the asymmetry of the molecule's charge distribution. | A large ground-state dipole moment is often associated with NLO activity. |
| ΔE (Energy Gap) | The energy difference between the HOMO and LUMO. | A smaller energy gap can lead to enhanced hyperpolarizability. |
Molecular Dynamics Simulations for Conformational Landscapes
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular Dynamics (MD) simulations model the atomic-level movements of a molecule over time, providing a detailed picture of its conformational landscape. mdpi.com For this compound, MD simulations would reveal the rotational freedom and preferred orientations of the ethyl ester and methoxy side chains relative to the benzene ring.
Interactive Data Table: Goals of MD Simulation The objectives and expected outcomes of an MD simulation on this compound are summarized below.
| Simulation Goal | Information Gained |
| Conformational Search | Identification of the most stable, low-energy conformations of the molecule. |
| Dihedral Angle Analysis | Probability distribution of bond rotation angles for the ester and methoxy groups. |
| Root Mean Square Deviation (RMSD) | Analysis of the structural stability and fluctuations over the simulation time. |
| Solvent Effects | Understanding how the molecule's conformation and dynamics change in different solvent environments. |
Advanced Analytical Methodologies in Chemical Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the analysis of molecular structures, utilizing the interaction of electromagnetic radiation with matter to obtain information about a substance.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be established.
¹H-NMR (Proton NMR) provides information about the number and environment of hydrogen atoms in the molecule. For Ethyl 2-chloro-3-methoxybenzoate, the spectrum would exhibit distinct signals for the aromatic protons and the ethyl ester group. The aromatic region would show a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons.
¹³C-NMR (Carbon NMR) reveals the number of unique carbon environments in the molecule. The spectrum for this compound would display signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy (B1213986) carbon, and the two carbons of the ethyl group. The chemical shifts are influenced by the electronegativity of the attached chlorine and oxygen atoms. While specific spectral data for this compound is not widely published, data from closely related analogs like methyl 4-chloro-3-methoxybenzoate and ethyl 3-methoxybenzoate can be used for comparative analysis. For instance, in a related compound, methyl 4-chloro-3-methoxybenzoate, the aromatic protons appear at δ 7.33-7.05 ppm, and the methoxy and methyl ester protons appear at δ 3.92 and 3.91 ppm, respectively.
Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Data for this compound
¹H-NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic-H | 7.10 - 7.50 | m | - | 3H |
| -OCH₂CH₃ | 4.30 - 4.40 | q | ~7.1 | 2H |
| -OCH₃ | 3.85 - 3.95 | s | - | 3H |
¹³C-NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| Aromatic C-Cl | ~132 |
| Aromatic C-OR | ~155 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-CO | ~130 |
| -OCH₂CH₃ | ~61 |
| -OCH₃ | ~56 |
Note: The data in the table is predicted based on known values for similar benzoate (B1203000) derivatives. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), and m (multiplet).
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands. A strong absorption peak around 1720-1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while the C-Cl stretch would be found in the fingerprint region, usually between 800 and 600 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| C=O (Ester) | Stretch | 1740 - 1720 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-O (Ester/Ether) | Stretch | 1300 - 1000 |
| C-Cl | Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions of the benzene ring and n→π* transitions of the carbonyl group. For a related compound, ethyl 3-methoxybenzoate, UV absorption maxima (λmax) are observed at 252 nm and 299 nm. The substitution pattern on the benzene ring, including the chloro and methoxy groups, influences the exact position and intensity of these absorption bands.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), the exact mass of the molecule is measured with high precision. This allows for the determination of the molecular formula. For this compound (C₁₀H₁₁ClO₃), the expected exact mass can be calculated. HRMS analysis of related compounds has been reported, confirming their elemental composition. The mass spectrum would also show a characteristic isotopic pattern for the [M]+ and [M+2]+ peaks with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Solid-State Structural Analysis
While spectroscopic methods reveal molecular connectivity and functional groups, solid-state analysis provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique can elucidate bond lengths, bond angles, and the packing of molecules in the crystal lattice. While no single-crystal X-ray diffraction data for this compound has been specifically reported in the surveyed literature, studies on similar molecules, such as a minoxidil-3-methoxybenzoate crystal, demonstrate the power of this technique. Such an analysis for this compound would provide unambiguous proof of its structure and reveal intermolecular interactions, such as π-π stacking or halogen bonding, that govern its crystalline packing. For related molecular salts, SC-XRD has been used to confirm their crystal systems, which include tetragonal and monoclinic forms.
Chromatographic and Separation Techniques
In the synthesis and purification of specialty chemicals like this compound, chromatographic techniques are indispensable for ensuring the quality of the final product and for optimizing reaction conditions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for these purposes. While specific published analytical methods for this compound are limited, standard methodologies used for structurally similar substituted benzoates provide a clear framework for its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is extensively used in chemical research and quality control to determine the purity of synthesized compounds and to monitor the progress of a chemical reaction by quantifying the concentration of reactants, intermediates, and products over time. biomedpharmajournal.orgresearchgate.net
For substituted benzoates, reversed-phase HPLC is the most common modality. researchgate.netnih.gov In this method, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
In the context of this compound, an HPLC method would be developed to separate the target compound from potential impurities such as the starting material (2-chloro-3-methoxybenzoic acid), residual ethanol (B145695), and any by-products formed during synthesis. The purity is typically determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, with high-purity samples often exceeding 95-99%. lgcstandards.comacs.org
The following table outlines typical HPLC conditions used for the analysis of analogous chloro- and methoxy-substituted aromatic esters, which would be applicable for developing a method for this compound.
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (octadecylsilyl) | Provides a non-polar surface for separation based on hydrophobicity. This is standard for many organic molecules. | nih.gov |
| Mobile Phase | Acetonitrile / Water or Methanol / Water (Isocratic or Gradient) | The ratio is optimized to achieve good separation between the product and impurities. A gradient elution may be used for complex mixtures. | sielc.com |
| Additives | Phosphoric acid or Formic acid (~0.1%) | Used to control the pH of the mobile phase, ensuring consistent ionization of acidic or basic analytes and improving peak shape. | sielc.com |
| Detector | UV-Vis Detector (e.g., at 220 nm or 254 nm) | Aromatic compounds like benzoates absorb UV light, allowing for sensitive detection and quantification. | acs.org |
| Purity Assessment | >95% by peak area normalization | The area of the peak corresponding to this compound is compared to the total peak area to calculate purity. | lgcstandards.comacs.org |
Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique used to monitor the progress of chemical reactions. doi.org It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. google.com The separation on a TLC plate occurs as a solvent mixture (the mobile phase) moves up a solid support (the stationary phase, typically silica (B1680970) gel) by capillary action, carrying the sample components at different rates. tandfonline.com
For a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. The plate is then developed in a suitable mobile phase. The relative positions of the spots, denoted by the retention factor (Rf), are compared. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Generally, the ester product (this compound) is less polar than its carboxylic acid precursor (2-chloro-3-methoxybenzoic acid). Therefore, on a silica gel plate, the product will travel further up the plate (higher Rf value) than the starting acid. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is prominent. cas.cnnih.gov Visualization is commonly achieved under UV light, as aromatic rings absorb UV radiation. doi.org
The table below details common TLC systems used for monitoring reactions of similar substituted benzoates.
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | Silica Gel 60 F254 plates | A polar adsorbent that separates compounds based on polarity. The F254 indicates a fluorescent indicator for UV visualization. | doi.org |
| Mobile Phase (Eluent) | Hexane : Ethyl Acetate mixtures (e.g., 10:1, 4:1, 3:1) | A non-polar/polar solvent system. The ratio is adjusted to achieve a good separation of spots (target Rf ~0.3-0.5). | cas.cnnih.govmdpi.com |
| Visualization | UV light (254 nm) | Allows for the detection of conjugated aromatic compounds which appear as dark spots on the fluorescent background. | doi.org |
| Application | Monitoring disappearance of starting material and appearance of product spot. | Provides a quick, qualitative assessment of the reaction's status (e.g., starting, in progress, or complete). | google.comnih.govgoogle.com |
Environmental Fate and Degradation Studies of Halogenated Aromatic Esters
Biodegradation Pathways
The biodegradation of a substituted aromatic ester like Ethyl 2-chloro-3-methoxybenzoate is a multi-step process. The initial step typically involves the hydrolysis of the ester linkage, yielding ethanol (B145695) and the corresponding carboxylic acid, 2-chloro-3-methoxybenzoic acid. The subsequent fate of the chlorinated aromatic ring is then dictated by the prevailing redox conditions and the specific metabolic capabilities of the indigenous microbial populations. europa.eunih.gov
Under aerobic conditions, microorganisms employ oxidative strategies to break down chlorinated aromatic compounds. nih.govresearchgate.net The degradation of chlorobenzoates, which are the hydrolysis products of their corresponding esters, has been extensively studied. scispace.comnih.gov The process generally begins with an attack on the aromatic ring by powerful oxygenase enzymes. researchgate.net
A key enzymatic step is the dihydroxylation of the aromatic ring, catalyzed by dioxygenases, to form a substituted catechol. researchgate.netwur.nl For a compound like 2-chloro-3-methoxybenzoic acid, this would likely lead to a chlorocatechol intermediate. These catechols are central metabolites that can then undergo ring cleavage, also catalyzed by specific dioxygenases. epa.gov Following the cleavage of the aromatic ring, the resulting aliphatic intermediates are further metabolized, eventually entering central metabolic pathways like the TCA cycle. researchgate.net Dehalogenation, the removal of the chlorine atom, can occur either before or after ring cleavage. scispace.com In some pathways, the chlorine is spontaneously eliminated from an unstable intermediate formed after the ring is opened. scispace.comnih.gov
The position of the chlorine substituent significantly affects the rate of degradation. Compounds with chlorine atoms in the ortho position, such as this compound, are often more resistant to microbial attack than their meta or para isomers. scispace.com The presence of multiple substituents (both chlorine and methoxy (B1213986) groups) can also present a challenge to microbial enzymes, potentially leading to slower degradation rates or the formation of dead-end metabolites. oup.com Furthermore, the metabolism of chlorinated compounds can induce oxidative stress in aerobic bacteria, which may limit the efficiency of the degradation pathway. nih.gov
In the absence of oxygen, the microbial degradation of chlorinated aromatic compounds proceeds through reductive, rather than oxidative, pathways. iwaponline.comnih.govnih.gov For highly chlorinated aromatics, anaerobic conditions are often more favorable for degradation because the compounds can serve as electron acceptors. iwaponline.comoup.com The primary mechanism is known as reductive dechlorination or halorespiration, where a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. iwaponline.comepa.govclu-in.org This reaction is catalyzed by specific microbial enzymes called reductive dehalogenases. nih.gov
The degradation of a chlorobenzoate under anaerobic conditions often begins with its activation to a thioester, typically benzoyl-CoA, a reaction that requires ATP. nih.gov This activation makes the aromatic ring more susceptible to subsequent reduction. Following this activation, the compound can undergo reductive dechlorination. For a compound like 2-chloro-3-methoxybenzoate, this would result in the formation of 3-methoxybenzoate. Once the chlorine is removed, the resulting non-halogenated aromatic ring is degraded through pathways involving ring reduction and cleavage, which are distinct from aerobic mechanisms. nih.gov
The complete mineralization of these compounds under anaerobic conditions often requires a consortium of different microbial species, including fermenting bacteria, acetogens, and methanogens, that work together to break down the compound and its intermediates to methane (B114726) and carbon dioxide. iwaponline.comclu-in.org
A diverse range of microorganisms from various environments has been identified with the ability to degrade chlorinated aromatic compounds. scirp.orgresearchgate.net These microbes possess specialized enzymatic systems to handle these xenobiotic molecules. nih.govnih.gov The initial hydrolysis of the ester bond is carried out by non-specific esterases. The subsequent, more challenging degradation of the chlorinated ring involves highly specific enzymes.
Several bacterial genera are well-known for their ability to degrade chlorobenzoates and related compounds. These include Pseudomonas, Alcaligenes, Nocardioides, and Burkholderia under aerobic conditions, and genera like Desulfomonile and Desulfitobacterium in anaerobic environments. scispace.comoup.comiwaponline.comnih.gov Phototrophic bacteria such as Rhodopseudomonas palustris have also been shown to degrade chlorobenzoates anaerobically in the presence of light. wur.nlscirp.org
The key enzymes involved in these pathways are central to the biodegradation process. Their function is critical for overcoming the chemical stability of these pollutants.
Table 1: Key Microbial Genera in Chlorinated Aromatic Compound Degradation
| Microbial Genus | Typical Condition | Relevant Role | Citations |
| Pseudomonas | Aerobic | Degrades chlorobenzoates via catechol intermediates. | scispace.comnih.gov |
| Alcaligenes | Aerobic | Utilizes chlorobenzoates as a sole carbon source. | oup.comoup.com |
| Nocardioides | Aerobic | Capable of mineralizing highly chlorinated compounds like hexachlorobenzene. | nih.gov |
| Burkholderia | Aerobic | Possesses genes for chlorocatechol degradation. | |
| Desulfomonile | Anaerobic | One of the first isolated halorespiring bacteria, degrades 3-chlorobenzoate. | iwaponline.com |
| Desulfitobacterium | Anaerobic | Reductively dechlorinates chlorophenolic compounds. | wur.nl |
| Rhodopseudomonas | Anaerobic (Phototrophic) | Dechlorinates chlorobenzoates using light energy. | wur.nlscirp.org |
Table 2: Major Enzymatic Systems in Halogenated Aromatic Ester Degradation
| Enzyme Class | Function in Degradation Pathway | Citations |
| Esterases | Catalyze the initial hydrolysis of the ester bond to form an alcohol and a carboxylic acid. | europa.eunih.gov |
| Dioxygenases | Incorporate both atoms of O₂ into the aromatic ring, leading to the formation of catechols and subsequent ring cleavage. | researchgate.netscispace.comwur.nl |
| Monooxygenases | Incorporate one atom of O₂ into the substrate; involved in hydroxylation and dehalogenation steps. | nih.govnih.gov |
| Reductive Dehalogenases | Catalyze the anaerobic removal of a halogen atom, replacing it with hydrogen (halorespiration). | nih.gov |
| CoA Ligases | Activate aromatic carboxylic acids to their coenzyme A (CoA) thioesters, a key step in anaerobic degradation. | nih.gov |
| Peroxidases | Use hydrogen peroxide to oxidize a range of pollutants, including chlorinated phenols. | researchgate.net |
Environmental Persistence and Transformation
Beyond biodegradation, the environmental persistence of this compound is influenced by abiotic factors, primarily its stability toward hydrolysis and its susceptibility to photochemical degradation. numberanalytics.commagtech.com.cn
Hydrolysis is a primary chemical degradation pathway for esters in aqueous environments. numberanalytics.com The reaction involves the cleavage of the ester linkage by water to produce the parent carboxylic acid (2-chloro-3-methoxybenzoic acid) and alcohol (ethanol). The rate of this reaction is highly dependent on pH and temperature. numberanalytics.comnumberanalytics.com Hydrolysis can be catalyzed by acids (at low pH) or bases (at high pH), with the reaction generally being slowest at a neutral pH. numberanalytics.com
Aromatic esters, such as ethyl benzoate (B1203000) derivatives, are generally more resistant to hydrolysis than their aliphatic counterparts. specialchem.comresearchgate.net This increased stability is due to the electronic conjugation between the aromatic ring and the carbonyl group, which strengthens the ester bond. researchgate.net However, the substituents on the aromatic ring also play a crucial role. Electron-withdrawing groups, like chlorine, can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially increasing the hydrolysis rate. numberanalytics.comspecialchem.com Conversely, steric hindrance from substituents near the ester group, such as the ortho-chloro substituent in this compound, can shield the reaction center and decrease the rate of hydrolysis. nih.govnumberanalytics.com
Studies on related compounds illustrate these effects. For instance, the hydrolytic half-life of unsubstituted ethyl benzoate at neutral pH and 25°C is estimated to be around 1.7 years. epa.gov The stability of substituted esters can vary significantly based on the nature and position of the substituent.
Table 3: Comparative Hydrolytic Half-Lives of Ethyl Benzoate Analogs under Basic Conditions
| Compound | Half-Life (t½) in minutes | Conditions | Key Structural Feature | Citations |
| Ethyl benzoate | 14 | Base hydrolysis | Unsubstituted reference | nih.gov |
| Ethyl 2-bromobenzoate | 15 | Base hydrolysis | ortho-halogen substituent (steric hindrance) | nih.gov |
| Ethyl 4-bromobenzoate | 12 | Base hydrolysis | para-halogen substituent (electronic effect) | nih.gov |
| n-Propyl benzoate | 19 | Base hydrolysis | Larger alkoxyl group | nih.gov |
| n-Butyl benzoate | 21 | Base hydrolysis | Larger alkoxyl group | nih.gov |
Note: Data from a single study to show relative trends; absolute values depend heavily on specific experimental conditions (pH, temperature, medium).
Based on these trends, the hydrolytic stability of this compound would be a balance between the electron-withdrawing effect of the chlorine atom (promoting hydrolysis) and the steric hindrance from its ortho position (inhibiting hydrolysis). nih.gov Extrapolation from studies on similar esters suggests that under environmentally relevant pH (around 8) and temperature conditions, the hydrolysis half-life could range from months to years. researchgate.net
Halogenated aromatic compounds can be degraded by sunlight in a process known as photolysis or photochemical degradation. magtech.com.cnresearchgate.net This can occur through two main mechanisms:
Direct Photolysis: The molecule itself absorbs light energy (typically in the UV spectrum), which excites it to a higher energy state. This excess energy can lead to the cleavage of chemical bonds, most notably the carbon-halogen bond, which is often the weakest point in the molecule. The breaking of the C-Cl bond generates a highly reactive aryl radical, which can then participate in further reactions with water, oxygen, or other environmental components. magtech.com.cn
Indirect Photolysis: This process is mediated by other substances in the environment that absorb light, known as photosensitizers or photocatalysts. magtech.com.cnresearchgate.net In natural waters, dissolved organic matter can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen. These powerful oxidants can then attack and degrade the pollutant molecule. Photocatalytic degradation, for example on the surface of semiconductor minerals like titanium dioxide (TiO₂), is another form of indirect photolysis where light absorption by the mineral generates electron-hole pairs that lead to the formation of ROS. magtech.com.cnnih.gov
Studies on the photocatalytic degradation of p-chlorobenzoate have shown that it can be effectively degraded, with the rate depending on factors like light intensity and catalyst concentration. nih.gov For this compound, photochemical degradation would likely proceed via cleavage of the C-Cl bond or oxidation of the aromatic ring, leading to a variety of transformation products.
Applications of Ethyl 2 Chloro 3 Methoxybenzoate As a Synthetic Intermediate
Building Block for Complex Organic Synthesis
The utility of Ethyl 2-chloro-3-methoxybenzoate in complex organic synthesis stems from its capacity to undergo a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of its molecular framework.
As a multifunctional molecule, this compound is a valuable precursor in multistep synthetic sequences. The ester, chloro, and methoxy (B1213986) groups can be selectively manipulated to build intricate molecular architectures. The chloro group, being an electron-withdrawing substituent, along with the methoxy group, influences the reactivity of the aromatic ring in substitution reactions.
The primary reactions this compound can undergo include:
Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-chloro-3-methoxybenzoic acid. This carboxylic acid is a key intermediate itself, enabling further reactions such as amide bond formation.
Reduction: The ester can be reduced using agents like lithium aluminum hydride to form (2-chloro-3-methoxyphenyl)methanol, introducing a primary alcohol functionality for subsequent transformations.
Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be displaced by various nucleophiles, a common strategy for introducing amines, thiols, or other functional groups to the benzene (B151609) core.
Cross-Coupling Reactions: The chloro-substituted aromatic ring can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.
These transformations highlight its role as a versatile building block for creating complex molecules, including active pharmaceutical ingredients (APIs). The strategic modification of its functional groups is a cornerstone of its application in advanced organic synthesis. google.com
Heterocyclic compounds are a major class of organic molecules with widespread applications, particularly in medicinal chemistry. Substituted benzoates like this compound are important starting materials for constructing these ring systems. amazonaws.com
For instance, derivatives of benzoate (B1203000) esters are used in the synthesis of oxadiazoles, a class of five-membered heterocycles. scirp.orgsemanticscholar.org A general pathway involves converting the ethyl ester to a hydrazide, which is then cyclized with a suitable reagent to form the oxadiazole ring. scirp.org Similarly, the compound can be a precursor for pyranopyrazoles, which are known for their biological activities. aablocks.com The synthesis of such complex heterocyclic systems often involves multi-component reactions where the functionalities of the starting benzoate ester guide the assembly of the final scaffold. aablocks.commdpi.com
Intermediate in Agrochemical Research and Development
The development of new agrochemicals, such as herbicides and pesticides, often relies on the synthesis of novel organic molecules with specific biological activities. Substituted benzoates are recognized as important intermediates in this sector. ontosight.aicymitquimica.com The specific substitution pattern of this compound makes it a candidate for the synthesis of new active ingredients in agrochemical formulations. ontosight.aigoogle.com Its structural features can be incorporated into larger molecules designed to interact with specific biological targets in pests or weeds. sudarshanpharma.com
Applications in Materials Science
The rigid aromatic core and reactive functional groups of this compound also make it a person of interest in the field of materials science for the development of advanced materials with tailored properties.
Benzoate derivatives can serve as monomers or intermediates in the synthesis of polymers, particularly polyesters. ontosight.ai Following the conversion of the ethyl ester to other functional groups, such as a diol or a dicarboxylic acid, the molecule can be incorporated into polymer chains through polycondensation reactions. mdpi.comvt.edu The presence of the chloro and methoxy groups on the benzene ring can impart specific properties to the resulting polymer, such as enhanced thermal stability, modified solubility, or different mechanical characteristics. nih.gov The ability to undergo polymerization makes such compounds valuable in creating advanced polymeric materials.
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. researchgate.net The synthesis of molecules that can form liquid crystal phases, known as mesogens, often utilizes rigid core structures like a substituted benzene ring. epo.org
This compound possesses this required rigid core. It can be used as a building block in the synthesis of more complex, elongated molecules that exhibit liquid crystalline behavior. scirp.orgscispace.com Synthetic strategies often involve linking such aromatic cores together. semanticscholar.org The chloro and methoxy substituents on the aromatic ring would play a crucial role in determining the final properties of the liquid crystal, including the temperature range of its mesophases and its dielectric anisotropy. epo.org
Data Tables
Table 1: Summary of Applications for this compound
| Field | Application Area | Role of the Compound | Key Transformations/Features |
| Organic Synthesis | Complex Molecule Synthesis | Precursor / Building Block | Hydrolysis, Reduction, Nucleophilic Substitution, Cross-Coupling |
| Heterocycle Synthesis | Starting Material | Formation of oxadiazoles, pyrazoles, and other ring systems | |
| Agrochemicals | Research & Development | Intermediate | Synthesis of potential new herbicides and pesticides |
| Materials Science | Polymer Synthesis | Monomer / Intermediate | Incorporation into polyester (B1180765) chains |
| Liquid Crystals | Building Block | Formation of mesogenic molecules with rigid cores |
Future Directions and Research Perspectives
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are pivotal in developing sustainable synthetic routes for aromatic esters such as Ethyl 2-chloro-3-methoxybenzoate. Research in this area focuses on minimizing waste, using less hazardous substances, and improving energy efficiency.
One promising approach involves the use of solid acid catalysts, which can replace traditional corrosive and difficult-to-recover liquid acids like sulfuric acid in esterification reactions. For instance, a Zr/Ti solid acid catalyst has demonstrated high efficiency in the synthesis of various methyl benzoates from their corresponding benzoic acids and methanol (B129727), regardless of the electronic or steric nature of the substituents on the benzene (B151609) ring. mdpi.com Such catalysts are easily separable from the reaction mixture and can be reused multiple times without a significant loss in performance, which is a key advantage in industrial applications. mdpi.com
Another green strategy is the application of ionic liquids as catalysts. L-valine functionalized ionic liquids, for example, have been successfully used as a recyclable catalytic system for the esterification of carboxylic acids. arabjchem.org These reactions can often be performed under solvent-free conditions, further reducing the environmental footprint. arabjchem.org The use of superbase-derived ionic liquids has also been shown to be effective in the transesterification of cellulose (B213188) to produce cellulose benzoate (B1203000), a process that could be adapted for other benzoate esters. rsc.org
Microwave-assisted synthesis represents another significant advancement in green chemistry. This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net When combined with solvent-free phase transfer catalysis (PTC), it offers a powerful tool for the synthesis of aromatic esters. researchgate.net
The table below summarizes some green chemistry approaches applicable to the synthesis of substituted benzoates.
| Green Chemistry Approach | Catalyst/Method | Advantages | Relevant Compounds |
| Solid Acid Catalysis | Zr/Ti solid acid | Recoverable, reusable, environmentally benign | Methyl benzoates |
| Ionic Liquid Catalysis | L-valine functionalized ionic liquid | Recyclable, solvent-free conditions | Alkyl esters of benzoic acids |
| Microwave-Assisted Synthesis | Microwave irradiation with PTC | Reduced reaction time, lower energy consumption | Aromatic esters |
| Biocatalysis | Enzymes | High selectivity, mild reaction conditions | Biologically active compounds |
Integration of Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and drug discovery by accelerating the design of new molecules with desired properties. mdpi.comresearchgate.netnih.gov For a compound like this compound, these technologies can be employed to predict its physicochemical properties, biological activities, and potential applications.
ML algorithms, such as neural networks and decision tree regressors, can be trained on large datasets of existing molecules to build predictive models. chemrxiv.org For instance, machine learning models have been developed to predict Hammett's constants for substituted benzoic acid derivatives with high accuracy. chemrxiv.orgresearchgate.netacs.orgresearchgate.net These constants are crucial for understanding the electronic effects of substituents and predicting the reactivity of the molecule. beilstein-journals.org
AI is also being used to optimize synthetic routes by predicting reaction outcomes and suggesting the most efficient pathways, thereby reducing experimental waste and accelerating the discovery process. mdpi.com
The following table illustrates the potential applications of AI and ML in the context of this compound.
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Predicting physicochemical properties, biological activity, and toxicity. researchgate.net | Faster screening of derivatives, reduced need for initial experiments. |
| De Novo Design | Generating novel molecular structures with desired therapeutic profiles. researchgate.netnih.gov | Discovery of new drug candidates based on the benzoate scaffold. |
| Synthesis Optimization | Predicting optimal reaction conditions and synthetic pathways. mdpi.com | More efficient and sustainable synthesis of the compound and its derivatives. |
| Drug Repurposing | Identifying new therapeutic uses for existing compounds. nih.gov | Expanding the potential applications of this compound. |
Exploration of Novel Catalytic Systems for Targeted Transformations
The development of novel catalytic systems is crucial for achieving targeted chemical transformations with high efficiency and selectivity. For a molecule like this compound, which contains an aryl chloride group, palladium-catalyzed cross-coupling reactions are of particular interest.
Significant progress has been made in developing highly active palladium catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides, which are typically less reactive than the corresponding bromides or iodides. acs.orgbohrium.comarkat-usa.org Catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have shown remarkable efficacy in these transformations, often allowing reactions to proceed under mild conditions. researchgate.netrsc.org These advanced catalytic systems could be employed to further functionalize the this compound backbone by introducing new carbon-carbon bonds at the 2-position.
In addition to palladium catalysis, other transition metals are being explored for C-H functionalization reactions. Rhodium(III)-catalyzed cross-coupling of aryl carboxylic acids with various partners has been reported, offering alternative pathways for the modification of benzoic acid derivatives. bohrium.com
For the esterification step itself, recent research has focused on developing more robust and environmentally friendly catalysts. Ferric(III) chloride has been shown to be an effective catalyst for the transformation of benzyl (B1604629) esters into other esters, amides, and anhydrides under mild conditions. researchgate.net
The table below highlights some novel catalytic systems relevant to the synthesis and transformation of this compound.
| Catalytic System | Reaction Type | Substrates | Advantages |
| Pd(OAc)2 / Phosphine Ligands | Suzuki-Miyaura Coupling | Aryl chlorides, Arylboronic acids | High activity for less reactive chlorides. bohrium.com |
| Pd(0) / N-Heterocyclic Carbenes | Cross-Coupling | Aryl chlorides, Malononitrile | High yields with a variety of substrates. researchgate.netrsc.org |
| Rh(III) Catalysts | C-H Functionalization | Aryl carboxylic acids | Direct modification of the benzoic acid core. bohrium.com |
| Ferric(III) Chloride | Ester Transformation | Benzyl esters, Alcohols, Amines | Mild conditions, high yields. researchgate.net |
Comprehensive Mechanistic Understanding through Advanced Spectroscopic Techniques
A deep understanding of reaction mechanisms is essential for optimizing reaction conditions and developing more efficient synthetic strategies. Advanced spectroscopic techniques play a crucial role in elucidating the intricate details of chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the observation of reactants, intermediates, and products in real-time. uni-regensburg.de Quantitative ¹H-NMR (qNMR) has been successfully used to study the biocatalytic transformation of substituted benzoates, providing insights into substrate specificity and the formation of regioisomeric products. nih.gov For the synthesis of this compound, NMR could be used to follow the progress of the esterification and identify any side products.
Mass spectrometry (MS) is another indispensable technique for identifying reactive intermediates, which are often present in very low concentrations. nih.gov By coupling MS with techniques like collision-induced dissociation, the structure of transient species in a catalytic cycle can be determined. This information is vital for understanding the mechanism of complex catalytic reactions, such as the palladium-catalyzed cross-coupling reactions discussed in the previous section.
Infrared (IR) spectroscopy is useful for identifying functional groups and can be used to monitor the conversion of the carboxylic acid to the ester, characterized by the appearance of the ester C=O stretch and the disappearance of the broad O-H stretch of the carboxylic acid. sparkl.mevanderbilt.edu
The following table outlines the application of advanced spectroscopic techniques for studying reactions involving this compound.
| Spectroscopic Technique | Information Obtained | Application |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, reaction kinetics, quantification of products. uni-regensburg.denih.gov | Monitoring the synthesis and transformations of the compound. |
| Mass Spectrometry (MS) | Identification of molecular weight and reactive intermediates. nih.gov | Elucidating the mechanism of catalytic reactions. |
| Infrared (IR) Spectroscopy | Identification of functional groups. sparkl.mevanderbilt.edu | Confirming the conversion of reactants to products. |
| X-ray Crystallography | Determination of the three-dimensional structure of crystalline solids. | Characterizing the solid-state structure of the compound or its derivatives. |
Predictive Modeling for Environmental Behavior and Remediation Strategies
Assessing the environmental fate and potential impact of a chemical is a critical aspect of modern chemical research and development. Predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), offers a way to estimate the environmental behavior of compounds like this compound without extensive experimental testing. ecetoc.orgresearchgate.net
QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties, such as water solubility, soil sorption, biodegradability, and toxicity. tandfonline.comoup.com For chlorinated aromatic compounds, models have been developed to predict their photochemical degradation and potential for biotransformation. asm.orgnih.gov These models can help to anticipate whether a compound is likely to persist in the environment or break down into other substances.
By inputting the structural information of this compound into these models, it is possible to estimate its environmental distribution and potential risks. For example, models can predict the octanol-water partition coefficient (Kow), which is a key parameter for assessing a chemical's tendency to bioaccumulate. ecetoc.org
The insights gained from predictive modeling can guide the development of remediation strategies. If a compound is predicted to be persistent and toxic, research can be directed towards finding microorganisms capable of its degradation or developing chemical processes for its removal from contaminated sites.
The table below summarizes the role of predictive modeling in assessing the environmental profile of this compound.
| Modeling Approach | Predicted Parameter | Importance |
| QSAR | Toxicity to aquatic organisms. mdpi.comnih.gov | Assessing the potential harm to ecosystems. |
| QSAR | Biodegradation rate. oup.com | Determining the persistence of the compound in the environment. |
| QSAR | Soil sorption coefficient (Koc). oup.com | Predicting the mobility of the compound in soil and its potential to reach groundwater. |
| Photochemical Degradation Models | Half-life under irradiation. nih.gov | Understanding the fate of the compound in the atmosphere and surface waters. |
Q & A
Basic: What are the recommended synthetic routes for Ethyl 2-chloro-3-methoxybenzoate?
Answer:
The synthesis typically involves esterification and substitution reactions . A common approach is:
Esterification of benzoic acid derivatives : React 2-chloro-3-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
Halogenation : Introduce chlorine at the ortho position using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃) for regioselective substitution .
Purification : Column chromatography or recrystallization ensures high purity (>95%). Key variables include reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acid-to-ethanol).
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during heating steps.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
Advanced: How do reaction conditions influence regioselectivity in further functionalization?
Answer:
Regioselectivity depends on:
- Electrophilic Aromatic Substitution (EAS) : The methoxy group (electron-donating) directs incoming electrophiles to the para position, while chlorine (electron-withdrawing) favors meta/ortho positions. For example, nitration under HNO₃/H₂SO₄ yields para-nitro derivatives due to methoxy dominance .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts selectively modifies the chloro-substituted position. Use polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) for optimal yields .
Advanced: How can contradictions in spectroscopic data for derivatives be resolved?
Answer:
Contradictions often arise from:
- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
- Impurity Peaks : Compare HPLC-MS data with theoretical fragmentation patterns to distinguish byproducts .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in substituent positions (e.g., confirming methoxy orientation) .
Advanced: What methodologies assess its biological activity in enzyme inhibition studies?
Answer:
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2) using AutoDock Vina. The chloro and methoxy groups often form hydrophobic contacts with active sites .
- In Vitro Toxicity : MTT assays on human hepatocytes evaluate cytotoxicity at varying concentrations (10–100 µM) .
Basic: Which analytical techniques are recommended for purity assessment?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at ~3.8 ppm) .
- Melting Point Analysis : Compare observed values (e.g., 45–47°C) with literature to detect impurities .
Advanced: How do electronic effects of substituents affect reactivity in nucleophilic substitution?
Answer:
- Chlorine (Electron-Withdrawing) : Activates the benzene ring for nucleophilic attack at the ortho position. For example, hydrolysis with NaOH yields 2-chloro-3-methoxybenzoic acid .
- Methoxy (Electron-Donating) : Stabilizes intermediates via resonance, reducing reaction rates in SNAr mechanisms. Kinetic studies (e.g., monitoring via UV-Vis) show slower substitution compared to non-donor analogs .
Advanced: What computational methods predict reactivity in cross-coupling reactions?
Answer:
- DFT Calculations : Gaussian software optimizes transition states to predict activation energies for Suzuki couplings. Methoxy groups lower energy barriers by stabilizing Pd intermediates .
- Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects. A negative ρ indicates electron-rich systems enhance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
